N-[(2-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N-[(2-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative featuring a 2-chlorophenylmethyl group at the amide nitrogen and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxymethyl substituent at the para position of the benzamide core.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO3/c1-25(2)14-19-7-5-9-22(23(19)30-25)29-16-17-10-12-18(13-11-17)24(28)27-15-20-6-3-4-8-21(20)26/h3-13H,14-16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKPCXRXKGWIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chlorophenyl group, a benzofuran moiety, and an amide functional group. The molecular formula can be represented as:
Structural Components
- Chlorophenyl Group : Enhances lipophilicity and may contribute to biological activity.
- Benzofuran Moiety : Associated with various pharmacological properties, including anti-inflammatory and anticancer effects.
- Amide Linkage : Common in drug design, influencing binding interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives. For instance, certain modifications in the benzamide structure have shown promising activity against viral infections by modulating viral capsid assembly and inhibiting reverse transcriptase activity. Although specific data on the compound is limited, related compounds exhibit significant antiviral properties at micromolar concentrations .
Anticancer Properties
Benzamide derivatives have been investigated for their anticancer effects. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation. For example, compounds with similar structures have demonstrated IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .
- Inhibition of Enzymatic Activity : Some benzamide derivatives inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Modulation of Signaling Pathways : Alterations in signaling pathways related to cell survival and apoptosis are common in compounds with similar structures.
- Binding Affinity : The presence of specific substituents can enhance binding affinity to target proteins, improving efficacy.
Study 1: Antiviral Efficacy
A study examining structurally related benzamides found that certain derivatives exhibited significant antiviral activity against Hepatitis B virus (HBV). These compounds were shown to disrupt HBV capsid assembly, leading to reduced viral load in infected cells .
Study 2: Anticancer Activity
In another investigation focusing on benzamide derivatives, a compound similar to this compound was tested against A549 lung cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, with an observed IC50 value of 49.85 µM .
Table 1: Biological Activity Overview
| Activity Type | Related Compounds | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | Benzamide Derivatives | 0.20 - 0.35 | Inhibition of viral capsid assembly |
| Anticancer | Similar Benzamides | 26 - 49.85 | Induction of apoptosis via caspase activation |
Table 2: Structural Comparison of Benzamide Derivatives
| Compound Name | Key Features |
|---|---|
| N-(4-chlorophenyl)-benzamide | Potent CCR2 antagonist |
| N-(6-(1H-Imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl)-4-(tert-butyl)benzamide | Selective for specific cancer cell lines |
| N-(2-chlorophenyl)methyl-benzamide | Potential antiviral and anticancer properties |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has shown that compounds with similar structures exhibit promising anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the chlorophenyl and benzofuran moieties may enhance these properties by affecting cell signaling pathways involved in cancer progression.
Case Study : A study published in PubMed highlighted the synthesis of benzamide derivatives and their evaluation against different cancer types, suggesting that modifications to the benzamide structure could lead to increased efficacy against tumor cells .
2. Anti-inflammatory Effects
Compounds similar to N-[(2-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide have been investigated for their anti-inflammatory properties. The benzofuran moiety is known for its ability to modulate inflammatory responses, making this compound a candidate for developing new anti-inflammatory drugs.
Case Study : Research indicated that certain benzofuran derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate a need for further studies to evaluate its long-term effects and potential toxicity in vivo.
Comparison with Similar Compounds
Amide Group Conformation
The trans configuration of the amide group, observed in compounds like N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide (), is likely conserved in the target compound. This conformation is critical for maintaining planar geometry, facilitating hydrogen bonding, and influencing reactivity in metal-catalyzed reactions .
Substituent Effects
- Dihydrobenzofuran vs. Simple Aromatic Rings: The 2,2-dimethyl-2,3-dihydrobenzofuran group in the target compound contrasts with simpler substituents like bromo or nitro groups in 4-bromo-N-(2-nitrophenyl)benzamide (). The dihydrobenzofuran’s oxygen atom and fused ring system may enhance lipophilicity and metabolic stability compared to non-furan analogs .
- Chlorophenyl vs.
Physicochemical and Functional Properties
Molecular Weight and Solubility
The molecular weight of the target compound is estimated to be ~416–420 g/mol, comparable to F217-0446 (416.48 g/mol, ). However, the dihydrobenzofuran’s lipophilic nature may reduce aqueous solubility relative to analogs with polar substituents (e.g., nitro or methoxy groups, ) .
Spectroscopic Characterization
The dihydrobenzofuran’s protons and carbons would likely produce distinct NMR signals, particularly in the aliphatic region (2.2-dimethyl groups) and aromatic regions .
Pesticidal Potential
Benzamides like etobenzanid () are used as herbicides, suggesting the target compound could share pesticidal activity. The dihydrobenzofuran’s rigidity might improve binding to plant enzyme targets compared to flexible ethoxymethoxy chains in etobenzanid .
Fluorescence and Optical Properties
Data Tables
Table 1: Structural and Molecular Comparisons
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2-chlorophenyl)methyl]-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide?
- Methodology :
- Step 1 : Start with coupling 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with 4-(bromomethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃) to form the benzofuran-ether intermediate .
- Step 2 : React the intermediate with 2-chlorobenzylamine via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran methyl groups at δ ~1.3 ppm; aromatic protons in the 6.8–7.4 ppm range) .
- IR : Verify amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can fluorescence properties be analyzed for this benzamide derivative?
- Methodology :
- Prepare a 10 µM solution in DMSO and measure fluorescence intensity at λₑₓ = 280 nm, λₑₘ = 350–450 nm .
- Compare quantum yields with reference compounds (e.g., quinine sulfate) using integrated sphere methods .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?
- Case Study : If the benzofuran-ether intermediate fails to form, investigate steric hindrance from 2,2-dimethyl groups.
- Solution : Optimize reaction temperature (e.g., 60°C vs. RT) or switch to a bulkier base (e.g., DBU) to enhance nucleophilicity .
- Data Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodology :
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich aromatic sites .
- MD Simulations : Simulate solvent effects (e.g., acetonitrile) to assess steric accessibility of substituents .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Low solubility in common solvents due to hydrophobic benzofuran and chlorophenyl groups.
- Solutions :
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Employ seeding techniques with structurally similar crystals (e.g., N-(2-methoxy-phenyl)-2-nitrobenzamide analogs) .
Methodological Notes
- Contradictions in Evidence : While emphasizes hazard analysis for O-benzyl hydroxylamine, omits safety protocols. Always prioritize lab-specific risk assessments .
- Advanced Tools : For mechanistic studies, combine experimental data (e.g., Hammett plots) with computational models to validate reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
